2(1H)-Quinolinone, 5-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-

Pharmaceutical impurity profiling System suitability USP/EP compliance

The compound 2(1H)-Quinolinone, 5-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)- (CAS 62330-84-1), formally designated as Carteolol EP Impurity H or Dehydrocarteolol free base, is a specified impurity of the β-adrenoceptor antagonist carteolol. It is the fully oxidized quinolin-2(1H)-one analogue of the 3,4-dihydroquinolin-2(1H)-one API.

Molecular Formula C16H22N2O3
Molecular Weight 290.36 g/mol
CAS No. 62330-84-1
Cat. No. B12785406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(1H)-Quinolinone, 5-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-
CAS62330-84-1
Molecular FormulaC16H22N2O3
Molecular Weight290.36 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(COC1=CC=CC2=C1C=CC(=O)N2)O
InChIInChI=1S/C16H22N2O3/c1-16(2,3)17-9-11(19)10-21-14-6-4-5-13-12(14)7-8-15(20)18-13/h4-8,11,17,19H,9-10H2,1-3H3,(H,18,20)
InChIKeyZTCHDVYUVIVZFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(2RS)-3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]quinolin-2(1H)-one (CAS 62330-84-1): A Pharmacopeial Impurity Reference Standard for Carteolol Analysis


The compound 2(1H)-Quinolinone, 5-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)- (CAS 62330-84-1), formally designated as Carteolol EP Impurity H or Dehydrocarteolol free base, is a specified impurity of the β-adrenoceptor antagonist carteolol. It is the fully oxidized quinolin-2(1H)-one analogue of the 3,4-dihydroquinolin-2(1H)-one API. Both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) list this impurity as a named, controlled substance in the carteolol hydrochloride monograph, where it serves as a reference standard for organic impurity testing [1]. Its molecular formula is C₁₆H₂₂N₂O₃ (MW 290.36), and the hydrochloride salt (CAS 53371-79-2) is the official USP Reference Standard .

Why Carteolol Impurity H (CAS 62330-84-1) Cannot Be Substituted by Other Carteolol-Related Impurities or the API


In quantitative pharmaceutical impurity analysis, each related substance exhibits a unique detector response factor relative to the active pharmaceutical ingredient (API). The USP monograph demonstrates that dehydrocarteolol (Impurity H) elutes with a relative retention time (RRT) of 0.83 and requires a minimum resolution of 2.0 from the parent drug carteolol (RRT 1.0) [1]. Substituting this impurity with another carteolol process impurity—such as Related Compound F (RRT 0.77) or Impurity A (correction factor 2.37 vs. 0.95 for Impurity H)—would invalidate system suitability criteria, corrupt quantification via incorrect correction factors, and risk non-compliance with the compendial acceptance limit of NMT 0.2% [1][2]. Furthermore, correction factors for Impurity H have been shown to vary between analytical methods (0.95 in UPLC vs. 1.08 in HPLC), underscoring that only a well-characterized, lot-certified standard can support reliable method development and regulatory filing [2][3].

Quantitative Differentiation Evidence for Carteolol EP Impurity H (CAS 62330-84-1) Against Related Compounds


USP System Suitability: Relative Retention Time and Critical Resolution Against Carteolol and Related Compound F

The USP Carteolol Hydrochloride monograph establishes that dehydrocarteolol (Impurity H free base) possesses a relative retention time (RRT) of approximately 0.83, positioned between Carteolol Related Compound F (RRT ~0.77) and the API carteolol (RRT 1.0) [1]. The system suitability requirement mandates a resolution of NLT 1.5 between Related Compound F and dehydrocarteolol, and NLT 2.0 between dehydrocarteolol and carteolol [1]. This demonstrates that Impurity H serves as a critical chromatographic marker whose distinct retention time and resolution thresholds are essential for method validation and cannot be fulfilled by any other impurity.

Pharmaceutical impurity profiling System suitability USP/EP compliance

Correction Factor Close to Unity Simplifies Quantification Relative to Other Specified Impurities

In the UPLC method disclosed in patent CN114235998A, Impurity H exhibits a correction factor of 0.95, which is substantially closer to unity than Impurity A (2.37) or Impurity B (0.98) [1]. A correction factor near 1.0 indicates that the UV absorbance response of Impurity H is nearly equivalent to that of carteolol hydrochloride, enabling accurate quantification using the API reference standard without requiring a separate impurity standard for every analysis. Impurity A, with a correction factor of 2.37, would require a dedicated standard to avoid significant quantification bias.

Correction factor Impurity quantification UPLC method validation

Independent HPLC Method Confirmation of Correction Factor and Recovery for Impurity H

A 2019 RP-HPLC study independently determined a correction factor of 1.08 for related compound H, with a recovery of 102.9% and linearity across 0.02–10.0 µg/mL (r=1.0000) [1]. The discrepancy between this correction factor (1.08) and the UPLC-derived value (0.95) highlights a 13.7% relative difference attributable to chromatographic system variations (HPLC vs. UPLC, different mobile phase composition). This inter-method variability reinforces the necessity of using a certified reference standard of Impurity H to establish the laboratory-specific correction factor, rather than relying on literature values.

HPLC method validation Recovery Cross-method comparison

Regulatory Acceptance Limit Differentiates Impurity H from Unspecified Impurities

The USP monograph assigns a specific acceptance limit of NMT 0.2% for dehydrocarteolol, which is double the limit for any individual unspecified impurity (NMT 0.10%) [1]. This elevated threshold reflects the recognition of Impurity H as a known, expected degradation product or process impurity with established safety or toxicological qualification. In contrast, unidentified impurities are held to a stricter default limit. The total impurity ceiling is NMT 0.5%, meaning dehydrocarteolol alone can account for up to 40% of the total allowable impurity burden.

Impurity acceptance criteria USP compliance Quality control thresholds

Chemical Structural Differentiation: Fully Oxidized Quinolinone as a Marker of Oxidative Degradation

Unlike the majority of carteolol-related impurities that retain the 3,4-dihydroquinolin-2(1H)-one core, Impurity H is distinguished by a fully unsaturated quinolin-2(1H)-one aromatic system [1]. This structural feature makes it the primary marker for oxidative degradation pathways. In forced degradation studies, carteolol exposed to oxidizing conditions yields dehydrocarteolol as the predominant degradant, whereas acid, base, and thermal stress produce alternative impurity profiles. No other EP-listed carteolol impurity (A through G) shares this oxidation-specific structural signature, positioning Impurity H as the unique sentinel compound for oxidative stability assessment.

Degradation product Oxidative stress Forced degradation studies

High-Impact Application Scenarios for Carteolol EP Impurity H (CAS 62330-84-1) in Pharmaceutical Analysis


USP/EP Compendial Method System Suitability and Routine QC Release Testing

Impurity H is required at 0.004 mg/mL in the USP system suitability solution alongside USP Carteolol Hydrochloride RS and Carteolol Related Compound F RS. Its relative retention time (0.83) and the resolution requirement of NLT 2.0 from carteolol serve as the critical system suitability pass/fail criterion [1]. QC laboratories performing batch release of carteolol hydrochloride API or ophthalmic solutions must procure this standard to comply with the official monograph.

Forced Degradation and Stability-Indicating Method Development

Because Impurity H is the primary oxidative degradation product of carteolol, it is the essential marker for developing stability-indicating HPLC/UPLC methods per ICH Q2(R1) guidelines. Method development studies use this standard to demonstrate specificity by resolving dehydrocarteolol from the API and other forced-degradation products, as evidenced by its distinct RRT of 0.83 [1] and the method-dependent correction factors (0.95–1.08) that must be re-established in each laboratory [2][3].

ANDA/DMF Filing and Regulatory Submission Support

For generic drug manufacturers filing Abbreviated New Drug Applications (ANDAs) for carteolol hydrochloride products, Impurity H is a named specified impurity with an acceptance limit of NMT 0.2% [1]. A well-characterized impurity standard with full certificate of analysis (CoA) supporting identity, purity (typically ≥95% by HPLC), and spectral data is mandatory for method validation and impurity profiling sections of the submission. The quantitative correction factor data (0.95–1.08) must be documented to justify the quantitation approach [2][3].

Mass Balance and Degradation Pathway Elucidation

In stress-testing studies aimed at elucidating the degradation network of carteolol, Impurity H serves as the key authentic standard for confirming the identity of the oxidation peak by retention time matching and spiking experiments. Its unique quinolin-2(1H)-one aromatic structure differentiates it from all other EP-listed impurities (A through G) that retain the 3,4-dihydro core, making it the only compound that can confirm the oxidative pathway [1]. Without this standard, degradation product identification must rely on less definitive high-resolution mass spectrometry alone.

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